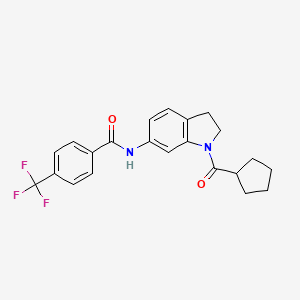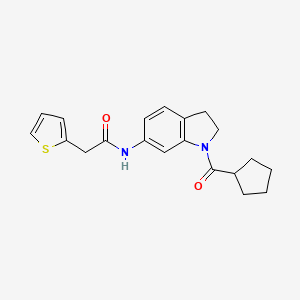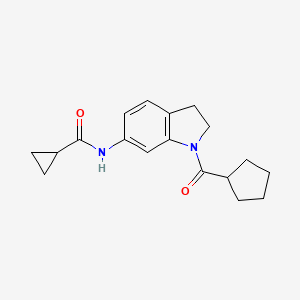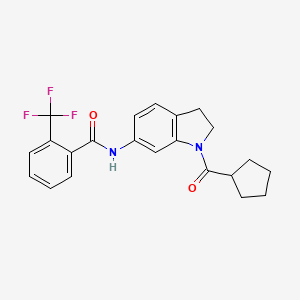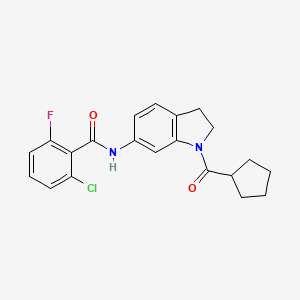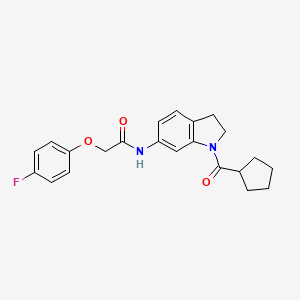
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, also known as N-CPI, is an indole-based molecule that has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. N-CPI is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. N-CPI has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
科学的研究の応用
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a catalyst in the synthesis of other molecules. In pharmacology, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a drug delivery system.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse, depending on the specific targets and biochemical pathways involved .
実験室実験の利点と制限
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments has several advantages. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. In addition, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be toxic at high concentrations, and it can also interfere with the activity of certain proteins or enzymes.
将来の方向性
Given the potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in various fields of science, there are many potential future directions for research. Future studies could focus on the development of new synthesis methods for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the development of new applications for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in medicinal chemistry, biochemistry, and pharmacology. In addition, future studies could focus on further elucidating the mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the biochemical and physiological effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide. Finally, future studies could focus on the development of new methods for delivering N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide to the body, as well as the development of new methods for measuring the effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide on the body.
合成法
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ugi four-component reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide, aryl boronic acid, and a base in the presence of a palladium catalyst. The Ugi four-component reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base. Both of these reactions can be used to synthesize N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in a relatively simple and efficient manner.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZFSASLNJUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)

